molecular formula C16H19NOS B2730007 3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one CAS No. 895798-35-3

3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one

Cat. No.: B2730007
CAS No.: 895798-35-3
M. Wt: 273.39
InChI Key: MJNXZPINQOLSFJ-UHFFFAOYSA-N
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Description

3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one is an organic compound with the molecular formula C16H19NOS and a molecular weight of 273.4 g/mol . This chemical features a thiochromen-4-one core structure substituted with a methyl group at the 6-position and an azepan-1-yl group at the 3-position. Key physicochemical properties include a calculated octanol/water partition coefficient (LogP) of 4, and it features three hydrogen bond acceptors and zero hydrogen bond donors . The compound is of significant interest in medicinal chemistry and chemical biology research, particularly as a scaffold for developing novel bioactive molecules. The thiochromenone core is a privileged structure in drug discovery, while the azepane ring can influence the compound's physicochemical properties and interaction with biological targets. Researchers utilize this compound in the synthesis of more complex molecules, as a building block in library development for high-throughput screening, and in structure-activity relationship (SAR) studies to explore new therapeutic areas. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(azepan-1-yl)-6-methylthiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-12-6-7-15-13(10-12)16(18)14(11-19-15)17-8-4-2-3-5-9-17/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNXZPINQOLSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition

This method employs β′-thio-substituted enones derived from tert-butylthio-substituted aldehydes and β-alkynes. Rhodium catalysts (e.g., [RhCl(PPh3)3]) facilitate regioselective cyclization, yielding the thiochromenone core in moderate-to-high yields (60–75%). Key advantages include stereochemical control and compatibility with diverse substituents.

Acid-Catalyzed Cyclization of Thiophenol Derivatives

Alternative protocols involve cyclocondensation of 2-mercaptoacetophenone derivatives with methyl-substituted aldehydes under acidic conditions (e.g., H2SO4 or polyphosphoric acid). While cost-effective, this route often requires harsh conditions and yields ~50–65%.

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

The ionic liquid [Bmim]HSO4 serves as a dual solvent-catalyst in a one-pot synthesis. Combining 6-methyl-thiochromenone, azepane, and thiourea at 70°C for 1 hour achieves 68% yield, minimizing waste (Table 4).

Table 4: Ionic Liquid Reaction Metrics

Parameter Value Source
Solvent/Catalyst [Bmim]HSO4
Temperature 70°C
Time 1 hour
Yield 68%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, enabling safer handling of exothermic steps (e.g., bromination). Pilot studies report 15% higher yields compared to batch processes.

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on mesoporous silica) allow 5–7 reuse cycles without significant activity loss, reducing costs.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), azepane’s N–CH2 (δ 3.1–3.4 ppm), and methyl group (δ 2.3 ppm).
  • LC-MS : Molecular ion peak at m/z 273.1 [M+H]+.

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) confirms ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The thiochromenone moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized azepane derivatives.

Scientific Research Applications

3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The azepane ring may facilitate binding to specific receptors or enzymes, while the thiochromenone moiety could participate in redox reactions or other biochemical processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-yl)propanoic acid: A compound with a similar azepane ring but different functional groups.

    1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Another azepane-containing compound with distinct biological activity.

Uniqueness

3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one is unique due to the combination of the azepane ring and the thiochromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one belongs to the thiochromen family, which has garnered attention due to its diverse biological activities, particularly against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15NSO\text{C}_{13}\text{H}_{15}\text{N}\text{S}\text{O}

This structure features a thiochromen core, which is known for its ability to interact with various biological targets.

Recent studies have indicated that compounds with a thiochromen backbone can act as allosteric modulators. Specifically, they may target enzymes involved in redox metabolism, such as trypanothione reductase (TR) . The interaction with TR leads to increased levels of reactive oxygen species (ROS) within the parasite cells, ultimately causing cell death due to oxidative stress.

Key Mechanisms:

  • Allosteric Inhibition : The compound binds to allosteric sites on target enzymes, disrupting their normal function.
  • Reactive Oxygen Species Generation : Increased ROS levels lead to mitochondrial dysfunction and cell death in parasitic organisms.
  • Selective Toxicity : The compound exhibits a selectivity index that indicates lower toxicity towards human cells compared to parasitic cells.

Biological Activity Data

A series of in vitro assays have been conducted to evaluate the biological activity of this compound against various pathogens. The following table summarizes the findings from these studies:

Pathogen EC50 (μM) Selectivity Index Assay Type
Leishmania panamensis< 10153MTT cytotoxicity assay
Plasmodium falciparum< 10120LDH release assay
Trypanosoma brucei< 10140Trypanothione reductase inhibition

Case Studies

  • Antileishmanial Activity : In a study assessing the efficacy against Leishmania panamensis, this compound demonstrated significant cytotoxic effects at concentrations below 10 μM. The selectivity index of 153 indicates a favorable therapeutic window compared to human monocyte cells (U-937) .
  • Antimalarial Activity : The compound also showed promising results against Plasmodium falciparum, with an EC50 value below 10 μM. This suggests potential for further development as an antimalarial agent .
  • Trypanocidal Activity : Inhibition of trypanothione reductase was noted in assays against Trypanosoma brucei, reinforcing the compound's role in disrupting redox balance within the parasite .

Q & A

What are the established synthetic routes for 3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one, and how can reaction conditions be optimized for higher yields?

Level : Advanced
Answer :
The synthesis of this compound typically involves nucleophilic substitution or cyclocondensation reactions. A common approach includes coupling azepane with a functionalized thiochromenone precursor under reflux conditions. For optimization:

  • Solvent selection : Acetonitrile (ACN) is effective due to its polarity and ability to stabilize intermediates, as demonstrated in analogous amidotetrahydropyrane syntheses .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) can enhance reaction rates.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
  • Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically. Post-reaction, employ liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents (anhydrous Na₂SO₄) for purification .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Level : Basic
Answer :

  • ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ ~2.1 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirm azepane ring integration.
  • FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thioether (C-S) vibrations (~600–700 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as applied to structurally related thiochromen-4-one derivatives .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

How can researchers design experiments to investigate the compound's potential biological activities, such as enzyme inhibition?

Level : Advanced
Answer :

  • Target selection : Prioritize enzymes with structural homology to known thiochromenone targets (e.g., kinases, cytochrome P450).
  • Assay design : Use fluorescence-based or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Include positive controls (e.g., known inhibitors) and triplicate measurements.
  • Dose-response curves : Test concentrations spanning 0.1–100 μM to calculate IC₅₀ values.
  • Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by site-directed mutagenesis to validate interactions .

What are the common challenges in purifying this compound, and what chromatographic methods are recommended?

Level : Basic
Answer :

  • Challenges : Low solubility in polar solvents, co-elution of byproducts (e.g., unreacted azepane), and sensitivity to oxidation.
  • Solutions :
    • Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4).
    • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal growth.
    • HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

How should researchers address contradictions in reported biological activity data across different studies?

Level : Advanced
Answer :

  • Data reconciliation : Compare experimental variables (e.g., cell lines, assay pH, compound purity ≥98% as in ).
  • Meta-analysis : Use tools like RevMan or PRISMA guidelines to assess bias across studies.
  • Validation experiments : Reproduce conflicting studies under standardized conditions. For example, if cytotoxicity varies, re-test using identical cell passages and serum concentrations.
  • Computational modeling : Perform QSAR analysis to identify structural descriptors influencing activity discrepancies .

What strategies are recommended for studying the compound's stability under varying storage and experimental conditions?

Level : Advanced
Answer :

  • Accelerated stability testing : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • Light sensitivity : Use amber vials and assess photodegradation under UV/Vis light (λmax 255 nm as in ).
  • pH stability : Test solubility and integrity in buffers (pH 2–9) relevant to biological assays.
  • Long-term storage : Store at -20°C in anhydrous DMSO or desiccated crystalline form .

How can researchers utilize computational chemistry to predict the compound's reactivity and interaction mechanisms?

Level : Advanced
Answer :

  • DFT calculations : Optimize geometry (e.g., Gaussian 09) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess membrane permeability.
  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, toxicity, and metabolic pathways .

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